N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4
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Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a deuterated derivative of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and prolong the duration of action of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions.
Introduction of the trifluoroethoxy group: This step typically involves nucleophilic substitution reactions.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Lansoprazole.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD).
Industry: The compound is used in the pharmaceutical industry for the development of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces the production of stomach acid. The deuterium atoms in the compound enhance its metabolic stability, allowing it to exert its effects for a longer duration.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The non-deuterated version of the compound.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWVDDXKNHBOLX-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F6N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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